1-Cyclopropyl-2-methylpropan-1-amine
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Overview
Description
1-Cyclopropyl-2-methylpropan-1-amine is an organic compound with the molecular formula C7H15N. It is a cycloalkane derivative featuring a cyclopropyl group attached to a methylpropan-1-amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into cyclopropylmethylamine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted cyclopropylmethylamines.
Scientific Research Applications
1-Cyclopropyl-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. It may also participate in cyclopropane ring-opening reactions, facilitated by enzymatic nucleophiles, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Cyclopropylmethylamine: Similar structure but lacks the methyl group on the propan-1-amine chain.
2-Cyclopropyl-2-methylpropan-1-amine: A positional isomer with the cyclopropyl group attached to a different carbon atom
Uniqueness: 1-Cyclopropyl-2-methylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its cyclopropyl group provides steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-5(2)7(8)6-3-4-6/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
CBPAZAKGLBSTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CC1)N |
Origin of Product |
United States |
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